molecular formula C15H16N2O8S-2 B1263730 (7R)-7-(4-carboxylatobutanamido)cephalosporanate

(7R)-7-(4-carboxylatobutanamido)cephalosporanate

Cat. No. B1263730
M. Wt: 384.4 g/mol
InChI Key: IXUSDMGLUJZNFO-BXUZGUMPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-7-(4-carboxylatobutanamido)cephalosporanate is dicarboxylate anion of (7R)-7-(4-carboxybutanamido)cephalosporanic acid. It is a dicarboxylic acid dianion and a cephalosporin carboxylic acid anion. It is a conjugate base of a (7R)-7-(4-carboxybutanamido)cephalosporanic acid.

Scientific Research Applications

Enzymatic Conversion in Antibiotic Production

One of the primary applications of (7R)-7-(4-carboxylatobutanamido)cephalosporanate is in the enzymatic conversion to 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for the production of semi-synthetic cephalosporin antibiotics. This conversion process has been studied extensively using enzymes like cephalosporin acylase from different strains of Pseudomonas. Research has focused on improving the efficiency and productivity of these enzymes for large-scale production (Ishii et al., 1995), (Nikolov & Danielsson, 1994), (Ichikawa et al., 1981).

Biocatalysis in Pharmaceutical Manufacturing

The biocatalytic process for transforming cephalosporin C to 7-ACA, involving enzymes like D-amino acid oxidase (DAAO) and 7-β-(4-carboxybutanamido)cephalosporanic acid acylase, has been a focus due to its environmental friendliness and cost-effectiveness compared to chemical methods. This one-pot enzymatic process is a significant advancement in pharmaceutical manufacturing (Tan et al., 2018).

Enzyme Production and Genetic Modification

Studies have also been conducted on the high-level production and genetic modification of cephalosporin acylase for improved activity and stability. This includes research on the cloning of genes from various Pseudomonas strains and their expression in E. coli, as well as site-directed mutagenesis for enzyme optimization (Ishii et al., 1994), (Matsuda & Komatsu, 1985).

Evolution of Acylase Enzymes

Research has also explored the evolution and development of acylase enzymes with enhanced specificity and activity for cephalosporin C, which is pivotal in the industrial production of 7-ACA. This includes studies on error-prone PCR mutagenesis and molecular modeling for enzyme evolution (Pollegioni et al., 2005).

Novel Approaches to Antibiotic Modification

Additionally, there is research on the modification of cephalosporin antibiotics using derivatives of 7-aminodeacetoxycephalosporanic acid, which indicates potential novel approaches in antibiotic development (Kukolja et al., 1985).

properties

Product Name

(7R)-7-(4-carboxylatobutanamido)cephalosporanate

Molecular Formula

C15H16N2O8S-2

Molecular Weight

384.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-(4-carboxylatobutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)/p-2/t11-,14-/m1/s1

InChI Key

IXUSDMGLUJZNFO-BXUZGUMPSA-L

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R)-7-(4-carboxylatobutanamido)cephalosporanate
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